1-苄基-4,5-二苯基-1H-咪唑-2-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

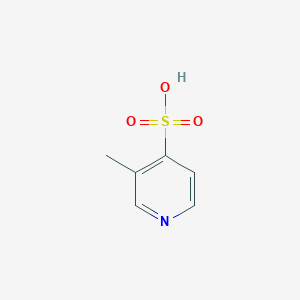

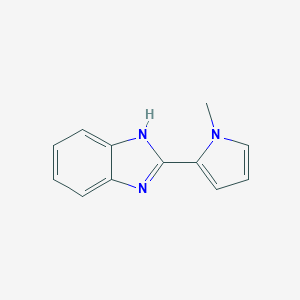

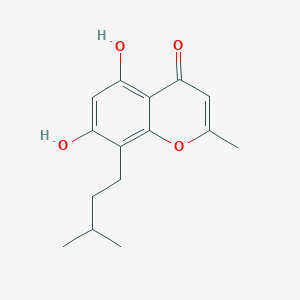

1-benzyl-4,5-diphenyl-1H-imidazole-2-thiol is a chemical compound that belongs to the imidazole family, characterized by a five-membered ring containing two nitrogen atoms at nonadjacent positions. Its structure is further modified with benzyl and phenyl groups, enhancing its chemical properties and making it a subject of interest in various chemical research areas.

Synthesis Analysis

The synthesis of 1-benzyl-4,5-diphenyl-1H-imidazole-2-thiol derivatives involves a one-pot synthesis approach, combining N-arylation and C–N bond formation processes. This method typically starts from N-phenylbenzimidamides and iodobenzenes or bromobenzenes, utilizing a Pd-catalyzed N-arylation followed by a Cu-catalyzed C–H functionalization/C–N bond formation (Sun, Chen, & Bao, 2014).

Molecular Structure Analysis

The molecular structure of derivatives closely related to 1-benzyl-4,5-diphenyl-1H-imidazole-2-thiol has been characterized through various spectroscopic methods, including IR, 1H-NMR, and mass spectrometry, which provide insights into the bond lengths, angles, and overall geometry of the compound. X-ray crystallography has also been employed to elucidate the detailed structural parameters of similar imidazole derivatives (Bhalla, Helliwell, & Garner, 1997).

Chemical Reactions and Properties

1-benzyl-4,5-diphenyl-1H-imidazole-2-thiol and its derivatives engage in various chemical reactions, including oxidation and reduction processes. The electrochemical properties, such as oxidation and reduction potentials, have been determined, revealing the compound's reactivity and stability under different conditions (Po, Shariff, Masse, Freeman, & Keindl-yu, 1991).

科学研究应用

热力学和电化学性质

对咪唑-2-硫醇的研究,包括4,5-二苯基衍生物,揭示了它们的氧化和还原电位,突出了取代基对这些性质的影响。研究表明,这些化合物表现出特定的热力学和电化学行为,这可能与电化学和材料科学中的应用相关(H. N. Po et al., 1991)。

合成和生物活性

多项研究集中在合成1-苄基-4,5-二苯基-1H-咪唑衍生物及其生物活性上。这些化合物已被研究其潜在的镇痛、抗炎、抗癫痫和驱虫特性。合成方法通常涉及多组分反应,并使用各种药理模型评估生物活性,在某些情况下表现出中等到良好的功效(O. Uçucu等,2001),(A. Puratchikody et al., 2005)。

缓蚀

对苄基咪唑衍生物的缓蚀性能进行的研究,包括与1-苄基-4,5-二苯基-1H-咪唑-2-硫醇相关的化合物,已证明它们在保护金属免受酸性环境腐蚀方面的有效性。这些发现暗示了在材料保护和缓蚀剂开发中的潜在应用(P. Ammal et al., 2018)。

抗菌和抗疟活性

已合成一些1-苄基-4,5-二苯基-1H-咪唑衍生物,并对其抗菌和抗疟活性进行评估。这些化合物对特定细菌菌株和疟原虫疟原虫(Plasmodium falciparum)显示出有希望的结果。研究包括合成技术、表征和活性测定,突显了这些化合物在药物化学和药物开发中的潜力(S. Khanage et al., 2020),(Ika Septiana等,2021)。

环保合成

已进行了关于1-苄基-4,5-二苯基-1H-咪唑衍生物的环保合成研究,重点放在无溶剂或水介导的反应上。这些方法旨在减少化学合成对环境的影响,同时高效地生产目标化合物。研究结果支持在咪唑衍生物合成中推进绿色化学实践(D. MaGee et al., 2013)。

属性

IUPAC Name |

3-benzyl-4,5-diphenyl-1H-imidazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2S/c25-22-23-20(18-12-6-2-7-13-18)21(19-14-8-3-9-15-19)24(22)16-17-10-4-1-5-11-17/h1-15H,16H2,(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGUSHJCAUFUUTE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=C(NC2=S)C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80395840 |

Source

|

| Record name | 1-benzyl-4,5-diphenyl-1H-imidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-4,5-diphenyl-1H-imidazole-2-thiol | |

CAS RN |

15061-34-4 |

Source

|

| Record name | 1-benzyl-4,5-diphenyl-1H-imidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。